Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide
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Overview
Description
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide is a complex organic compound with a unique structure that includes a seven-membered ring containing both nitrogen and sulfur atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, particularly as a dopamine D2 receptor antagonist .
Preparation Methods
The synthesis of Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as thionyl chloride and dimethylformamide (DMF) to facilitate the formation of the thiazepine ring . Industrial production methods may involve bulk synthesis using similar reaction conditions but optimized for large-scale production .
Chemical Reactions Analysis
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl and ester functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but may include various derivatives of the original compound .
Scientific Research Applications
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide involves its interaction with dopamine D2 receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of various psychiatric disorders. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling cascades .
Comparison with Similar Compounds
Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide can be compared with other similar compounds such as:
Quetiapine: Another dibenzo[b,f][1,4]thiazepine derivative used as an antipsychotic agent.
Clozapine: A tricyclic dibenzodiazepine with similar pharmacological properties.
Olanzapine: A thienobenzodiazepine used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structural features and its potential for selective dopamine D2 receptor antagonism .
Properties
Molecular Formula |
C15H11NO5S |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
methyl 6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate |
InChI |
InChI=1S/C15H11NO5S/c1-21-15(18)9-6-7-13-11(8-9)16-14(17)10-4-2-3-5-12(10)22(13,19)20/h2-8H,1H3,(H,16,17) |
InChI Key |
UWMHPOWJLGZWKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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